5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
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Overview
Description
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a piperidin-4-ylmethoxy group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride typically involves the following steps:
Fluorination of Pyridine:
Formation of Piperidin-4-ylmethoxy Group: The piperidin-4-ylmethoxy group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated pyridine intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the piperidin-4-ylmethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the piperidin-4-ylmethoxy group, making it less complex.
5-Fluoro-2-(methylthio)pyridine: Contains a methylthio group instead of the piperidin-4-ylmethoxy group.
5-Fluoro-2-(piperidin-4-yl)pyridine: Similar structure but lacks the methoxy group.
Uniqueness
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is unique due to the combination of the fluorine atom and the piperidin-4-ylmethoxy group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNUFNWBFRSBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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